4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
4-(Dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a heterocyclic compound featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,2,4-oxadiazole ring linked to a 1-methylpyrazole moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The dimethylsulfamoyl group contributes to solubility and hydrogen-bonding interactions, while the pyrazole moiety may modulate target selectivity, as seen in kinase inhibitors or ion channel modulators .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)13-6-4-11(5-7-13)16(23)17-9-14-19-15(20-26-14)12-8-18-22(3)10-12/h4-8,10H,9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKKVZBGQQJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques. The choice of solvents, temperature control, and reaction times would be critical factors in ensuring the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation being targeted.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfamoyl and pyrazol-oxadiazole groups.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, while the pyrazol-oxadiazole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Bioisosteric Replacements: The target compound’s 1,2,4-oxadiazole is replaced with isoxazole in and retained in , highlighting its role in maintaining planar geometry for target binding.
Molecular Weight and Complexity :
- The target compound (413.45 g/mol) is heavier than analogs like (329.4 g/mol), suggesting a trade-off between functional group diversity and drug-likeness (e.g., Lipinski’s Rule of Five compliance).
Pharmacological Implications :
- The pyrazole-oxadiazole motif in is associated with CFTR modulation , implying the target compound may share ion channel targets.
- Compounds with dimethylsulfamoyl groups (e.g., sulfonamide-based drugs) often exhibit antimicrobial or diuretic activity, but this requires experimental validation .
Pharmacological Potential and Limitations
- Strengths : The dimethylsulfamoyl group may enhance solubility and pharmacokinetic properties compared to methylthio or isopropyl substituents in analogs .
- Limitations : The absence of reported bioactivity data necessitates in vitro/in vivo studies to assess efficacy and toxicity.
Notes
Synthesis Challenges : The 1,2,4-oxadiazole ring requires careful optimization of cyclization conditions to avoid side products .
Target Selectivity : Pyrazole-containing compounds often exhibit off-target kinase activity, requiring structural tweaking .
Research Gaps: No data exist on the target compound’s stability, metabolic profile, or binding assays.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic derivative that combines a dimethylsulfamoyl group with a pyrazole and oxadiazole moiety. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial , antiparasitic , and anticancer therapies. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring has been associated with inhibition of various enzymes, which may contribute to its antiparasitic effects.
- Interaction with Cellular Targets : The pyrazole moiety may interact with specific cellular receptors or pathways, impacting cell proliferation and survival.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds within this class have shown promising activity against various bacterial strains and fungi.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | S. aureus | 20 |
| 4c | C. albicans | 25 |
These results suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy.
Antiparasitic Activity
Research has indicated that oxadiazoles exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. A study found that specific analogs demonstrated IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains.
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 1 | <40 | >2500 |
| Compound 2 | <50 | >2000 |
| Compound 3 | <30 | >3000 |
These findings highlight the potential of this compound class in developing new antimalarial therapies.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds similar to the one have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| A549 | 10 | 70 |
| MCF-7 | 10 | 65 |
| LoVo | 10 | 60 |
The results indicate that these compounds can inhibit cancer cell growth effectively.
Case Studies
Case Study 1: Antimalarial Efficacy
A study conducted on a series of N,N-dialkyl-5-sulfonyl-1,3,4-oxadiazol derivatives found that certain compounds exhibited slow-action antiplasmodial activity in vivo, suggesting a novel mechanism different from existing antimalarial drugs. The lead compound demonstrated significant efficacy in murine models infected with P. berghei.
Case Study 2: COX Inhibition
Another investigation assessed the anti-inflammatory potential of related compounds by measuring their inhibitory effects on cyclooxygenase (COX) enzymes. The findings revealed that some derivatives selectively inhibited COX-2 over COX-1, indicating potential for developing anti-inflammatory agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
